3-(6-fluoro-1H-indol-3-yl)-2-(4-iodobenzenesulfonamido)propanoic acid
Description
Properties
IUPAC Name |
3-(6-fluoro-1H-indol-3-yl)-2-[(4-iodophenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FIN2O4S/c18-11-1-6-14-10(9-20-15(14)8-11)7-16(17(22)23)21-26(24,25)13-4-2-12(19)3-5-13/h1-6,8-9,16,20-21H,7H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEUTXHTYZENDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC(CC2=CNC3=C2C=CC(=C3)F)C(=O)O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FIN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as sodium iodide (NaI) for iodination.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases, including cancer and microbial infections.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of both fluorine and iodine atoms. Similar compounds include other indole derivatives and sulfonamide-containing molecules. the combination of these functional groups in this particular compound sets it apart and contributes to its distinct properties and applications.
Biological Activity
3-(6-Fluoro-1H-indol-3-yl)-2-(4-iodobenzenesulfonamido)propanoic acid is a compound of interest due to its potential therapeutic applications, particularly in the modulation of serotonin receptors and its anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies regarding its pharmacological effects, mechanisms of action, and potential clinical applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an indole moiety and a sulfonamide group. Its molecular formula is C16H15FINO3S, with a molecular weight of approximately 395.36 g/mol. The presence of fluorine and iodine atoms suggests potential for unique interactions within biological systems.
5-HT Receptor Modulation
Research indicates that compounds similar to this compound may act as ligands for serotonin receptors, particularly the 5-HT6 receptor. These interactions can influence neurotransmitter release, thereby affecting mood and cognitive functions. A study demonstrated that modifications in the indole structure significantly impact receptor affinity and selectivity .
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was evaluated against K562 (chronic myeloid leukemia) cells, revealing an IC50 value that indicates significant activity compared to standard chemotherapeutics like doxorubicin . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Biological Activity Data
| Activity | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | K562 | 83.20 ± 2.25 | |
| Cytotoxicity | MCF-7 | >100 | |
| Cytotoxicity | HCT-116 | >100 | |
| Antagonist Activity | 5-HT6 | Ki = 0.62 µM |
Case Study 1: Antitumor Efficacy
A recent investigation into the antitumor efficacy of the compound involved treating various human cancer cell lines with escalating concentrations. The results indicated that while some lines showed resistance (e.g., MCF-7), others like K562 were notably sensitive, suggesting a selective action mechanism .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various targets, including PPARγ and VEGFR2. The binding energies calculated suggest strong interactions with these targets, supporting its potential as a therapeutic agent in metabolic disorders and cancer .
Pharmacokinetic Properties
The pharmacokinetic profile of this compound has not been extensively characterized; however, preliminary data suggest moderate bioavailability and skin permeation characteristics, which are crucial for oral bioavailability and topical applications .
Q & A
Basic Research Questions
Q. What synthetic routes are established for 3-(6-fluoro-1H-indol-3-yl)-2-(4-iodobenzenesulfonamido)propanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols:
Indole Core Preparation : Start with 6-fluoroindole derivatives, introducing the sulfonamide group via nucleophilic substitution. For example, coupling 4-iodobenzenesulfonyl chloride to the indole nitrogen under basic conditions (e.g., pyridine or triethylamine) .
Propanoic Acid Integration : Use a Michael addition or reductive amination to attach the propanoic acid moiety. Protecting groups (e.g., Fmoc or Boc) may be required to prevent side reactions .
Optimization : Adjust reaction temperature (e.g., 0–25°C for sulfonylation), solvent polarity (DMF or THF), and stoichiometric ratios (1.2–1.5 equivalents of sulfonyl chloride) to improve yields (>60%) and purity (>95%) .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., fluorine coupling constants in ⁶F-indole) and sulfonamide linkage (δ 7.8–8.2 ppm for aromatic protons) .
- X-ray Crystallography : Heavy atoms (iodine, fluorine) enhance diffraction resolution. For disordered solvents (e.g., methanol/water mixtures), use SQUEEZE algorithms in refinement software (e.g., PLATON) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ~541.2 g/mol) and isotopic patterns (iodine’s distinctive signature) .
Q. What biological targets are hypothesized for this compound based on structural analogs?
- Methodological Answer :
- Enzyme Inhibition : Sulfonamide groups often target metalloenzymes (e.g., carbonic anhydrase) or proteases. Test inhibitory activity via fluorometric assays (e.g., quenching of dansylamide fluorescence) .
- Receptor Binding : Indole derivatives interact with serotonin receptors or kinase domains. Use radioligand displacement assays (e.g., ³H-labeled antagonists) to measure affinity (IC₅₀) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Control variables like pH (7.4 vs. 6.5), buffer composition (PBS vs. HEPES), and cell lines (HEK293 vs. CHO). For example, altered pH may affect sulfonamide ionization and binding .
- Purity Validation : Use HPLC-MS to detect trace impurities (e.g., dehalogenated byproducts) that may skew IC₅₀ values .
- Structural Confirmation : Re-examine stereochemistry via chiral chromatography or circular dichroism (CD), as enantiomers may exhibit divergent activities .
Q. What strategies improve enantiomeric purity during synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Employ Evans oxazolidinones or Oppolzer’s sultams to control stereochemistry during propanoic acid coupling .
- Catalytic Asymmetric Synthesis : Use Pd-catalyzed cross-coupling or organocatalysts (e.g., proline derivatives) to achieve >90% enantiomeric excess (ee) .
- Purification : Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IA) resolves racemic mixtures .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodological Answer :
- Modular Substitutions :
- Biological Testing : Compare IC₅₀ values in enzyme assays and cytotoxicity profiles (e.g., CC₅₀ in MTT assays) to identify optimal substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
